molecular formula C14H14O2 B1290776 4-(Benzyloxy)-2-methylphenol CAS No. 53325-49-8

4-(Benzyloxy)-2-methylphenol

Cat. No. B1290776
CAS RN: 53325-49-8
M. Wt: 214.26 g/mol
InChI Key: DGFFIQHIMIAQFL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methylphenol is a chemical compound that is of interest in various fields of chemistry and materials science due to its potential applications in pharmaceuticals, liquid crystals, and as an intermediate in organic synthesis. The compound features a benzyl ether group attached to a phenol moiety, which is further substituted with a methyl group. This structure is a common motif in various synthetic targets and can be modified to produce a wide range of derivatives with different properties and applications.

Synthesis Analysis

The synthesis of compounds related to 4-(Benzyloxy)-2-methylphenol has been explored in several studies. For instance, a new synthesis route for 4-(benzyloxy)-1H-indazole, which shares the benzyloxy moiety with our compound of interest, has been developed using 2-methyl-3-nitrophenol as a starting material through a five-step reaction process, achieving a total yield of 76.3% . Similarly, the synthesis of various 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols, which are structurally related to 4-(Benzyloxy)-2-methylphenol, has been reported using a copper-catalyzed coupling method . These studies demonstrate the feasibility of synthesizing complex molecules that contain the benzyloxy and methylphenol groups through multi-step synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Benzyloxy)-2-methylphenol has been elucidated using various analytical techniques. For example, the crystal structure of (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester was determined by spectral analysis and X-ray diffraction, revealing the dihedral angle between the benzoyl ring and the methyl substituted phenyl ring . This type of structural information is crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of 4-(Benzyloxy)-2-methylphenol can be inferred from related studies. The synthesis of 4-(2,4-Dichlorophenoxy)phenol involved etherization, reduction, diazotization, and hydrolysis reactions . These reactions highlight the versatility of the phenol and benzyloxy functional groups in undergoing various chemical transformations, which can be applied to the synthesis and modification of 4-(Benzyloxy)-2-methylphenol.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Benzyloxy)-2-methylphenol derivatives can be diverse, as seen in the synthesis of liquid crystal intermediates from 4-phenylphenol, which involved several steps including methylation, acylation, and reduction . The antioxidant activity of new derivatives of 2,6-diisobornylphenol, which is structurally related to 4-(Benzyloxy)-2-methylphenol, was evaluated, indicating that the para-substituted hydroxy group plays a significant role in the compound's activity . Additionally, the synthesis of methyl (E)-6-benzyloxy-4-hydroxy-2-hexenoate showcases the potential of benzyloxy-substituted compounds in the preparation of enantiopure forms, which is important for applications in chiral synthesis .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

4-(Benzyloxy)-2-methylphenol is integral in synthesizing various pharmaceutical intermediates. For instance, it plays a crucial role in the synthesis of 4-Benzyloxy propiophenone, which is a significant active pharmaceutical intermediate (API). This compound is used in producing drugs like Ifenprodil, an N-methyl-d-aspartate receptor antagonist, and Buphenine, a sympathomimetic and beta-adrenergic agonist. The synthesis of 4-Benzyloxy propiophenone is achieved through a liquid–liquid–liquid phase-transfer catalysis process, which intensifies reaction rates and is 100% selective toward the compound, contributing to green chemistry goals by minimizing waste (Yadav & Sowbna, 2012).

Role in Bio-Oil Hydroprocessing

4-(Benzyloxy)-2-methylphenol serves as a representative compound in the hydroprocessing of lignin-derived bio-oils. Studies on the catalytic hydroprocessing of this compound highlight its significance in understanding the reaction networks and kinetics in transforming lignin-derived bio-oils into valuable chemicals and fuels. The reactions include hydrogenolysis, hydrodeoxygenation, hydrogenation, and transalkylation, essential for developing bio-based chemicals and sustainable energy solutions (Saidi et al., 2016).

Environmental Impact Studies

Research on the environmental impact of synthetic phenolic antioxidants (SPAs), which include 4-(Benzyloxy)-2-methylphenol, shows their widespread presence in various environmental matrices. These compounds are found in indoor dust, outdoor air particulates, sea sediment, and river water. Studies on SPAs have raised concerns regarding their potential endocrine-disrupting effects and other health hazards, prompting the need for developing SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Safety And Hazards

This would involve detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and any modifications to the compound that could be made to enhance its properties or reactivity.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “4-(Benzyloxy)-2-methylphenol”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they can often provide access to these resources. Alternatively, databases like PubChem, ChemSpider, and others can provide some of this information for many compounds. Please consult with a chemistry professional for more detailed and specific information.


properties

IUPAC Name

2-methyl-4-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFFIQHIMIAQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632590
Record name 4-(Benzyloxy)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-methylphenol

CAS RN

53325-49-8
Record name 4-(Benzyloxy)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Mazzini, A Mandoli, P Salvadori… - European Journal of …, 2004 - Wiley Online Library
… Different approaches have been explored for the preparation of labeled 4-benzyloxy-2-methylphenol (1), which is a key building block in the synthesis of deuterated δ-tocopherol. In …
F Mazzini, E Alpi, P Salvadori… - European Journal of …, 2003 - Wiley Online Library
… group at the 4-position is highly attractive too, but this proved to be difficult, as shown by the various procedures examined for the synthesis of the desired 4-benzyloxy-2-methylphenol. …
BA Wood, DA Stopher, AM Monro - Xenobiotica, 1975 - Taylor & Francis
… The ketone was benzylated, converted to the acetate ester by Baeyer-Villiger oxidation with peracetic acid, and hydrolysed to give 4-benzyloxy-2-methylphenol. Reaction with epichlor- …
Number of citations: 9 www.tandfonline.com

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